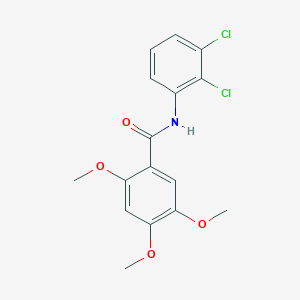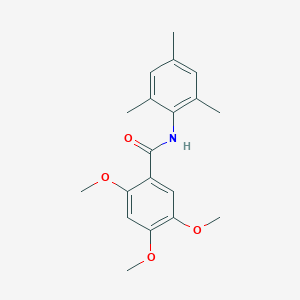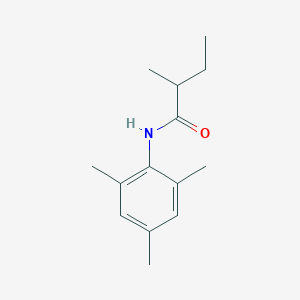![molecular formula C23H30N2O6 B309661 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309661.png)
2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate, also known as TMB-4, is a synthetic compound used in scientific research. It belongs to the class of benzoyl compounds and has been found to have potential applications in various fields such as medicinal chemistry and neuropharmacology.
Wirkmechanismus
2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate has been found to have a range of biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate can also reduce oxidative stress and inflammation in the brain, which can protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in high purity. It also has a well-defined mechanism of action, which makes it a useful tool for studying the role of acetylcholinesterase in the brain. However, 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate has some limitations as well. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, its effects on different cell types and in vivo models are still being studied.
Zukünftige Richtungen
There are several future directions for research on 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate may also have applications in the field of cancer research, as it has been shown to have anticancer properties. Further studies are needed to fully understand the potential of 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate and its mechanism of action.
Synthesemethoden
The synthesis of 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate involves the reaction of 2,4,5-trimethoxybenzoic acid with diethylamine and thionyl chloride, followed by reaction with 4-aminobenzoic acid and N,N-diethylaminoethanol. The resulting product is then purified using column chromatography to obtain 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate in high purity.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate has been extensively studied for its potential applications in medicinal chemistry and neuropharmacology. It has been found to have neuroprotective effects and can prevent neuronal cell death in vitro. 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate has also been shown to have anti-inflammatory and anticancer properties.
Eigenschaften
Produktname |
2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate |
|---|---|
Molekularformel |
C23H30N2O6 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H30N2O6/c1-6-25(7-2)12-13-31-23(27)16-8-10-17(11-9-16)24-22(26)18-14-20(29-4)21(30-5)15-19(18)28-3/h8-11,14-15H,6-7,12-13H2,1-5H3,(H,24,26) |
InChI-Schlüssel |
BRRVKNFTWRFIMO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2OC)OC)OC |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1-cyclohexen-1-yl)ethyl]-4-phenylbutanamide](/img/structure/B309579.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B309580.png)





![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylbutanamide](/img/structure/B309592.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylbutanamide](/img/structure/B309600.png)